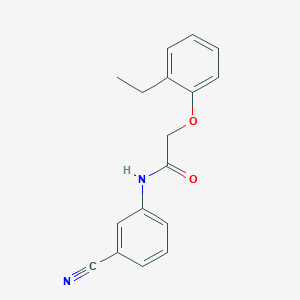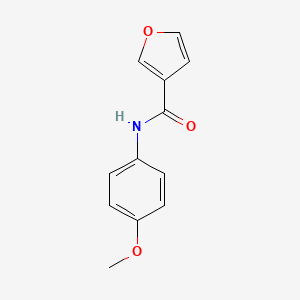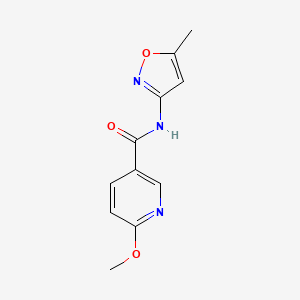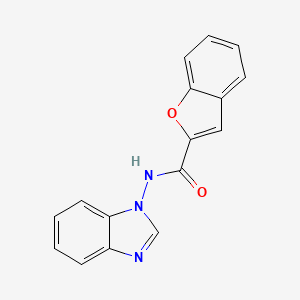
N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. The compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide works by inhibiting the interaction between p53 and MDM2, which is a key pathway in the regulation of cell growth and division. Inhibition of this pathway leads to the activation of p53, which is a tumor suppressor protein. Activated p53 induces cell cycle arrest and apoptosis, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide has been shown to have a potent anti-cancer effect in preclinical studies. The compound has been shown to induce cell death in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide has also been shown to have a low toxicity profile, with minimal effects on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide is its potent anti-cancer effect, which makes it a promising candidate for the treatment of a variety of cancers. Another advantage is its low toxicity profile, which suggests that it may be well-tolerated in patients. One limitation of N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide is its specificity for the p53-MDM2 pathway, which may limit its effectiveness in cancers that do not rely on this pathway for growth and survival.
Direcciones Futuras
There are several potential future directions for the development of N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide. One direction is the optimization of the compound to improve its potency and selectivity for the p53-MDM2 pathway. Another direction is the evaluation of N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide in combination with other anti-cancer agents, to determine whether it can enhance the effectiveness of existing therapies. Finally, the clinical development of N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide will be an important area of future research, as the compound moves towards approval for use in patients.
Métodos De Síntesis
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide involves several steps, including the reaction of 5-methyl-3-amino-1,2-oxazole with 2-bromo-1H-indazole to form a key intermediate. This intermediate is then subjected to further reactions to yield the final product, N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide has been extensively studied for its potential as an anti-cancer agent. The compound has been shown to inhibit the activity of the p53-MDM2 interaction, which is a key pathway in the regulation of cell growth and division. By inhibiting this pathway, N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide is able to induce cell death in cancer cells, while leaving normal cells relatively unaffected.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-7-6-10(16-18-7)13-12(17)11-8-4-2-3-5-9(8)14-15-11/h2-6H,1H3,(H,14,15)(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHMVMADDGKZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester](/img/structure/B7480304.png)

![2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B7480320.png)
![N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7480322.png)



![(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480362.png)
![6-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one](/img/structure/B7480370.png)

![3H-benzimidazol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480392.png)

![2-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7480403.png)
![3-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7480408.png)